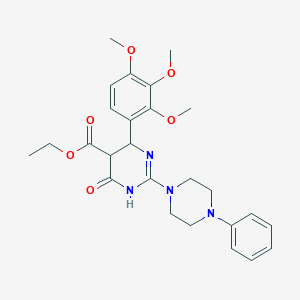![molecular formula C21H19N5O2 B264971 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX is known to be a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.
作用机制
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. The ionotropic glutamate receptor is involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one blocks the ionotropic glutamate receptor, which reduces the transmission of excitatory signals and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to reduce the release of glutamate, which is an important neurotransmitter involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that is involved in the regulation of blood flow and neuronal activity.
实验室实验的优点和局限性
One advantage of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a high affinity for the receptor, which allows for precise control of neuronal activity. However, one limitation of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potential toxicity. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a toxic effect on certain cell types, which may limit its use in certain experimental models.
未来方向
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One potential direction is the development of new derivatives of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one that have improved potency and selectivity for the ionotropic glutamate receptor. Another potential direction is the study of the long-term effects of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one on neuronal function and behavior. Finally, the potential therapeutic applications of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in various neurological disorders should be further explored in preclinical and clinical studies.
合成方法
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4,6-dimethylquinazoline-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-4,6-dimethylquinazoline. The final step involves the reaction of 2-(3-methoxyphenyl)-4,6-dimethylquinazoline with ethyl cyanoacetate and sodium ethoxide to form 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.
科学研究应用
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a potent anticonvulsant effect in animal models of epilepsy. In addition, 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to improve motor function in animal models of Parkinson's disease and to have a neuroprotective effect in animal models of Alzheimer's disease.
属性
产品名称 |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
|---|---|
分子式 |
C21H19N5O2 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-17-16(9-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI 键 |
JYXQUDZVPBFYTP-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
规范 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methoxyanilino)-8-methyl-4-(4-methylsulfanylphenyl)-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264890.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
